N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide
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Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and thiophene precursors. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorinated Groups: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The indole and thiophene moieties are coupled using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorinated phenyl ring, using reagents like nitrating agents or halogenating agents.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: Its potential as a pesticide or herbicide is being explored due to its bioactive properties.
Materials Science: The compound’s fluorinated groups and heterocyclic structure make it useful in developing advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar compounds include other fluorinated indole derivatives and thiophene-based molecules. Compared to these, N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of fluorinated groups and heterocyclic structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20F4N2O3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20F4N2O3S/c1-21(2)10-15-18(16(30)11-21)22(23(25,26)27,28-19(31)17-4-3-9-33-17)20(32)29(15)12-13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31) |
InChI Key |
AIFLHIZLUISFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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